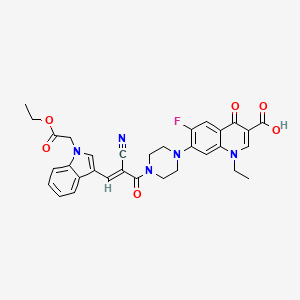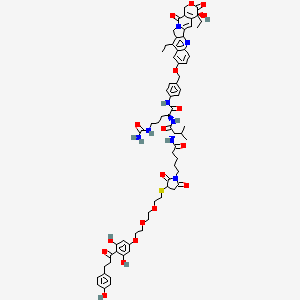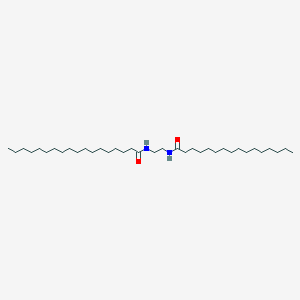
Ethylene-N-palmitamide-N'-stearamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylene-N-palmitamide-N’-stearamide is an organic compound with the molecular formula C36H72N2O2. It is a type of fatty acid amide, specifically an ethylene bisamide, which is characterized by the presence of two long-chain fatty acid groups attached to an ethylene diamine backbone. This compound is known for its waxy, white solid appearance and is used in various industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethylene-N-palmitamide-N’-stearamide can be synthesized through the reaction of ethylenediamine with palmitic acid and stearic acid. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the amide bonds. The general reaction scheme is as follows:
- Ethylenediamine + Palmitic Acid → N-palmitamide-ethylenediamine
- N-palmitamide-ethylenediamine + Stearic Acid → Ethylene-N-palmitamide-N’-stearamide
The reaction conditions usually involve temperatures ranging from 150°C to 200°C and may require a vacuum to remove water formed during the reaction.
Industrial Production Methods: In industrial settings, the production of ethylene-N-palmitamide-N’-stearamide is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process may involve continuous or batch processing, depending on the scale of production. The final product is purified through crystallization or other separation techniques to obtain the desired purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions: Ethylene-N-palmitamide-N’-stearamide can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding carboxylic acids.
- Reduction : Reduction reactions can convert the amide groups to amines.
- Substitution : The amide groups can participate in nucleophilic substitution reactions.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
- Substitution : Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
- Oxidation : Palmitic acid and stearic acid.
- Reduction : Ethylenediamine and corresponding fatty alcohols.
- Substitution : Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethylene-N-palmitamide-N’-stearamide has a wide range of applications in scientific research, including:
- Chemistry : Used as a dispersing agent and lubricant in polymer chemistry to enhance the processability of polymers.
- Biology : Studied for its potential role in biological systems as a bioactive lipid.
- Medicine : Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
- Industry : Utilized as a release agent and antistatic agent in the production of thermoplastics and wiring.
Wirkmechanismus
The mechanism of action of ethylene-N-palmitamide-N’-stearamide involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and affecting the function of membrane-bound proteins. It may also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethylene-N-palmitamide-N’-stearamide can be compared with other similar compounds, such as:
- Ethylene bis(stearamide) : Similar structure but with two stearic acid groups instead of one palmitic and one stearic acid group.
- Stearamidopropyl dimethylamine : A fatty acid amide with different functional groups and applications.
- N,N’-ethylene bisoleamide : Another ethylene bisamide with oleic acid groups.
The uniqueness of ethylene-N-palmitamide-N’-stearamide lies in its specific combination of palmitic and stearic acid groups, which confer distinct physical and chemical properties compared to other fatty acid amides.
Eigenschaften
CAS-Nummer |
5136-44-7 |
|---|---|
Molekularformel |
C36H72N2O2 |
Molekulargewicht |
565.0 g/mol |
IUPAC-Name |
N-[2-(hexadecanoylamino)ethyl]octadecanamide |
InChI |
InChI=1S/C36H72N2O2/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)38-34-33-37-35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-34H2,1-2H3,(H,37,39)(H,38,40) |
InChI-Schlüssel |
NGQRCILAEXOBRL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


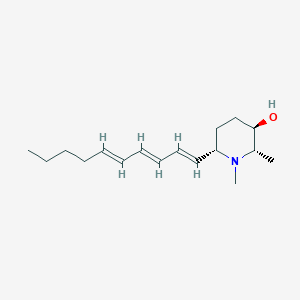
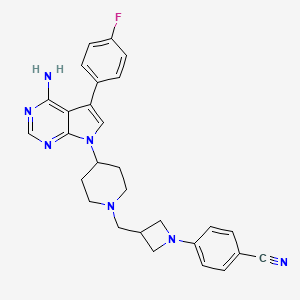
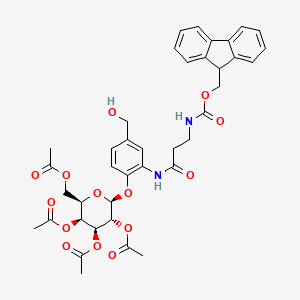
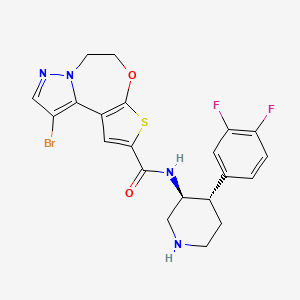

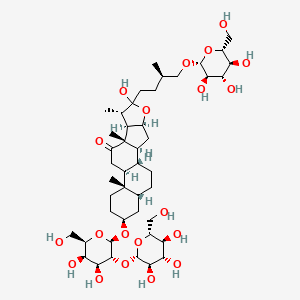
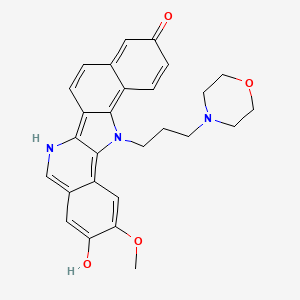


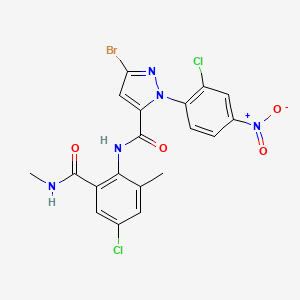
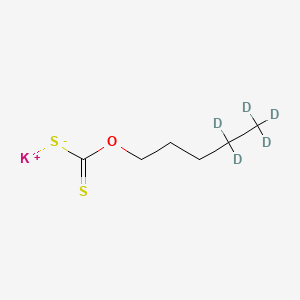
![2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B12381149.png)
